molecular formula C5H7NO4 B062867 trans-Azetidine-2,4-dicarboxylic acid CAS No. 161596-62-9

trans-Azetidine-2,4-dicarboxylic acid

Cat. No.: B062867
CAS No.: 161596-62-9
M. Wt: 145.11 g/mol
InChI Key: JMVIGOFRIJJUAW-HRFVKAFMSA-N
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Description

trans-Azetidine-2,4-dicarboxylic acid: is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, characterized by the presence of two carboxylic acid groups at the 2 and 4 positions of the azetidine ring. This compound is known for its significant role in biochemical and pharmacological research, particularly as an agonist of metabotropic glutamate receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Azetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury(II) sulfate in the presence of sulfuric acid to form a hydroxy-trans-enal intermediate. This intermediate is then subjected to chemoselective reduction using cerium(III) chloride heptahydrate and sodium borohydride to yield the desired azetidine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization and reduction techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: trans-Azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of azetidine.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

trans-Azetidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a single carboxylic acid group.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.

Uniqueness: trans-Azetidine-2,4-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and binding affinity to metabotropic glutamate receptors. This structural feature distinguishes it from other azetidine derivatives and contributes to its specific pharmacological properties .

Properties

IUPAC Name

(2S,4S)-azetidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGOFRIJJUAW-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424982
Record name trans-Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161596-62-9
Record name (2S,4S)-2,4-Azetidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161596-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Azetidine-2,4-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trans-Azetidine-2,4-dicarboxylic acid (t-ADA) interact with its target and what are the downstream effects?

A1: t-ADA acts as an agonist at metabotropic glutamate receptors (mGluRs), specifically showing activity at mGluR5 and potentially mGluR1 subtypes [, , , , ]. Upon binding to these receptors, t-ADA initiates a signaling cascade that primarily involves the stimulation of phosphoinositide hydrolysis [, ]. This leads to the activation of downstream signaling pathways, ultimately influencing neuronal excitability and synaptic plasticity [, , , ].

Q2: How does t-ADA affect long-term potentiation (LTP)?

A3: Studies using t-ADA have provided evidence for the involvement of mGluRs in LTP. In rat hippocampal slices, t-ADA was shown to prolong LTP induced by weak tetanization []. Interestingly, when co-administered with the mGluR antagonist (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG), LTP was attenuated []. Furthermore, t-ADA appears to bypass the typical N-methyl-D-aspartate (NMDA) receptor dependence of LTP induction, suggesting a potential interaction between mGluR and NMDA receptor pathways in synaptic plasticity [, ].

Q3: Does t-ADA offer any neuroprotective effects?

A4: While not directly addressed in the provided papers, some studies suggest that activation of mGluR5, the primary target of t-ADA, might exert neuroprotective effects. For instance, t-ADA was found to protect retinal cells from NMDA-induced excitotoxicity, possibly by reducing glutamate release [, , ].

Q4: Are there any known instances of resistance to t-ADA?

A4: The provided research papers do not discuss resistance mechanisms specific to t-ADA. Further investigation is necessary to understand if and how resistance to t-ADA might develop.

Q5: What are the known toxicological properties of t-ADA?

A5: The available research primarily focuses on the pharmacological characterization of t-ADA. While some studies highlight its potential neuroprotective effects, comprehensive toxicological data, including potential long-term effects, are not extensively discussed.

Q6: What analytical methods are typically employed to study t-ADA?

A7: Common techniques used to investigate t-ADA's effects include electrophysiological recordings to assess neuronal activity, biochemical assays to measure phosphoinositide hydrolysis and cyclic AMP formation, and immunohistochemical analyses to examine receptor expression levels [, , ].

Q7: Are there any computational models available to study t-ADA's interactions?

A7: While the provided literature doesn't delve into specific computational models for t-ADA, its structural similarity to glutamate makes it amenable to computational chemistry approaches. Molecular docking and molecular dynamics simulations could be utilized to further explore its interactions with mGluRs and potentially guide the development of novel mGluR ligands.

Q8: What is the historical context of t-ADA research?

A9: Research on t-ADA emerged in the context of understanding the role of mGluRs in various neurological processes. Its discovery as a selective mGluR agonist, particularly for mGluR5, provided a valuable tool to dissect the specific contributions of this receptor subtype [, ].

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